molecular formula C3H6FO2P B14338290 2-Fluoro-1,3,2-dioxaphosphinane CAS No. 103676-06-8

2-Fluoro-1,3,2-dioxaphosphinane

Cat. No.: B14338290
CAS No.: 103676-06-8
M. Wt: 124.05 g/mol
InChI Key: WSEFVIDYGRQYFA-UHFFFAOYSA-N
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Description

The study of heterocyclic compounds containing phosphorus has been a fertile ground for advancing our comprehension of chemical bonding and conformational analysis. The 1,3,2-dioxaphosphinane ring system, in particular, has been instrumental in these explorations.

1,3,2-Dioxaphosphinanes are six-membered rings that are analogous to cyclohexanes but with two oxygen atoms and a phosphorus atom replacing three of the carbon atoms. This incorporation of heteroatoms introduces a wealth of stereoelectronic effects that are not as prominent in their carbocyclic counterparts. These systems have been extensively used to study the stereochemistry of nucleophilic substitution reactions at the phosphorus center. nih.gov The defined chair-like conformations of the 1,3,2-dioxaphosphinane ring allow for precise investigation of the orientation of substituents and their influence on reaction pathways.

The conformational preferences of substituents on the phosphorus atom are dictated by a delicate balance of steric and electronic interactions. These interactions include the anomeric effect, which describes the tendency of an electronegative substituent on a heterocyclic ring to occupy an axial position, a phenomenon that often contradicts predictions based on steric hindrance alone. wikipedia.org The study of various substituted 1,3,2-dioxaphosphinanes has provided deep insights into the nature of this and other stereoelectronic effects.

The introduction of a fluorine atom into a cyclic phosphorus system, as in 2-fluoro-1,3,2-dioxaphosphinane, has profound consequences for the molecule's structure and reactivity. Fluorine is the most electronegative element, and its presence can significantly alter the electronic properties of the phosphorus atom and the surrounding ring. This high electronegativity is a key factor in the manifestation of the anomeric effect. uzh.ch

In the context of this compound, the fluorine atom's preference for an axial or equatorial position is a direct probe of the underlying stereoelectronic forces. The anomeric effect in such systems is often explained by a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring's oxygen atoms and the antibonding orbital of the phosphorus-fluorine bond (n -> σ*P-F). This interaction is maximized when the P-F bond is in the axial position. wikipedia.org

Furthermore, the fluorine substituent influences the reactivity of the phosphorus center. The strong electron-withdrawing nature of fluorine makes the phosphorus atom more electrophilic, affecting its susceptibility to nucleophilic attack. Studies on related fluorinated phosphorus compounds have shown that the stereochemical outcome of substitution reactions at phosphorus can be heavily influenced by the presence of a fluorine atom. nih.gov

The unique properties of fluorine also lend themselves to specific analytical techniques. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying fluorinated compounds, providing detailed information about the local electronic environment of the fluorine atom and, by extension, the conformation of the molecule. nih.gov

The following table summarizes the key properties of the atoms in the this compound ring system, which are central to understanding its stereoelectronic behavior.

AtomElectronegativity (Pauling Scale)Covalent Radius (pm)Key Role in Stereoelectronics
Phosphorus (P) 2.19107The stereogenic center, subject to nucleophilic attack and conformational changes.
Oxygen (O) 3.4466Donates lone pair electrons for hyperconjugative stabilization (anomeric effect).
Fluorine (F) 3.9864Highly electronegative substituent, drives the anomeric effect and influences reactivity.
Carbon (C) 2.5577Forms the backbone of the heterocyclic ring.

The investigation of this compound and related compounds continues to be a vibrant area of research, offering fundamental insights into the intricate principles that govern molecular structure and function. The precise and predictable nature of the stereoelectronic effects in this system ensures its continued importance in the fields of physical organic chemistry and beyond.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103676-06-8

Molecular Formula

C3H6FO2P

Molecular Weight

124.05 g/mol

IUPAC Name

2-fluoro-1,3,2-dioxaphosphinane

InChI

InChI=1S/C3H6FO2P/c4-7-5-2-1-3-6-7/h1-3H2

InChI Key

WSEFVIDYGRQYFA-UHFFFAOYSA-N

Canonical SMILES

C1COP(OC1)F

Origin of Product

United States

Advanced Spectroscopic Characterization of 2 Fluoro 1,3,2 Dioxaphosphinane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the detailed structural analysis of 2-fluoro-1,3,2-dioxaphosphinane. The presence of multiple NMR-active nuclei (³¹P, ¹⁹F, ¹³C, and ¹H) allows for a comprehensive investigation of its configuration and conformational dynamics in solution.

Phosphorus-31 (³¹P) NMR provides direct information about the chemical environment and connectivity of the phosphorus atom. For this compound, the spectrum is primarily characterized by a doublet, which arises from the strong one-bond coupling between the phosphorus and fluorine atoms (¹JPF).

The key parameters obtained from ³¹P NMR are the chemical shift (δ) and the ¹JPF coupling constant. These values are highly sensitive to the orientation of the fluorine substituent on the phosphorus atom. The compound exists in a conformational equilibrium between two chair forms, one with the fluorine atom in an axial position and the other with the fluorine in an equatorial position. The observed NMR parameters are often a weighted average of these two conformers, though in many substituted dioxaphosphinane systems, one conformer is heavily favored.

In a study reported in the journal Phosphorus and Sulfur, the ³¹P NMR spectrum of this compound in deuterated chloroform (CDCl₃) was recorded. spectrabase.com The data provides a clear signature for the compound's structure. The large magnitude of the P-F coupling constant is characteristic of a direct bond between these two elements.

Table 1: ³¹P NMR Data for this compound

ParameterValueSolvent
Chemical Shift (δ)114.5 ppmCDCl₃
¹JPF Coupling Constant1205.0 HzCDCl₃
Data sourced from a spectral database referencing Hacklin, H., Offermann, W., & Röschenthaler, G.-V. (1985). Phosphorus and Sulfur, 25(1), 79-84. spectrabase.com

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive technique for probing the local environment of fluorine atoms. rsc.org Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it provides high-resolution spectra with a wide range of chemical shifts, making it an excellent tool for structural elucidation of fluorinated compounds. rsc.orgeurjchem.com

For this compound, the ¹⁹F NMR spectrum provides complementary information to the ³¹P data. The most significant feature is a doublet, resulting from the same one-bond P-F coupling observed in the ³¹P spectrum. The magnitude of this coupling constant, ¹JPF, is identical in both spectra due to the principle of mutual coupling.

The precise ¹⁹F chemical shift for this compound is not widely reported in readily available literature, but the coupling constant is definitively established from ³¹P NMR data. The ¹⁹F nucleus will also exhibit smaller, long-range couplings to the protons of the dioxaphosphinane ring (e.g., ³JHF and ⁴JHF), which would further split the doublet into a more complex multiplet, providing additional structural information.

Table 2: Key ¹⁹F NMR Coupling Constant for this compound

ParameterValueCoupling Nucleus
¹JPF Coupling Constant1205.0 Hz³¹P
Value is mutual with the coupling observed in the ³¹P NMR spectrum. spectrabase.com

While specific experimental ¹H and ¹³C NMR data for this compound are not detailed in the reviewed literature, a thorough structural analysis allows for the prediction of the expected spectral features. These spectra are anticipated to be complex due to spin-spin couplings involving not only other protons but also the phosphorus and fluorine nuclei.

Proton (¹H) NMR: The ¹H NMR spectrum would feature signals corresponding to the three sets of methylene protons in the six-membered ring (at the C4, C5, and C6 positions). The protons at C4 and C6 are diastereotopic and would be expected to show distinct signals for their axial and equatorial positions. The spectrum would be complicated by:

Geminal coupling (²JHH) between protons on the same carbon.

Vicinal coupling (³JHH) between protons on adjacent carbons.

Phosphorus-proton coupling (²JPH and ³JPH) , with coupling constants varying depending on the dihedral angle between the P-O-C-H or P-O-C-C-H bonds.

Fluorine-proton coupling (³JFH and ⁴JFH) , which are transmitted through the P-O-C-H and P-O-C-C-H pathways.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum, typically recorded with proton decoupling, would display two distinct signals: one for the equivalent C4 and C6 carbons and another for the C5 carbon. These signals would appear as doublets due to coupling with the phosphorus atom. Further complexity arises from:

Phosphorus-carbon coupling (¹JPC, ²JPC) : The carbons adjacent to the oxygen atoms (C4, C6) would exhibit a two-bond coupling (²JPC), while the C5 carbon would show a three-bond coupling (³JPC).

Fluorine-carbon coupling (²JFC, ³JFC) : The C4 and C6 carbons would also be split by a two-bond coupling to fluorine (²JFC), while the C5 carbon would experience a smaller three-bond coupling (³JFC).

The combination of these couplings would result in each carbon signal appearing as a "doublet of doublets," providing unambiguous evidence for the compound's cyclic structure.

Infrared (IR) Spectroscopy Investigations of Vibrational Frequencies

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, offering valuable information about its functional groups and bonding characteristics. For this compound, the key vibrational modes are the stretching frequencies of the P-O and P-F bonds. Computational studies have shown that the frequencies of these vibrations are sensitive to the conformation of the molecule, particularly the axial or equatorial orientation of the fluorine atom.

The phosphorus-oxygen (P-O) single bonds within the dioxaphosphinane ring give rise to characteristic stretching vibrations. Theoretical calculations have indicated that the frequency of these vibrations differs between the axial and equatorial conformers. The P-O stretching vibrations in the axial conformation are calculated to be at a higher frequency than in the equatorial one. This suggests a greater force constant and a stronger, shorter P-O bond when the fluorine atom is in the axial position.

The phosphorus-fluorine (P-F) bond stretch is another critical diagnostic peak in the IR spectrum. In contrast to the P-O vibrations, the P-F stretching vibration is predicted by computational models to be at a lower frequency in the axial conformation compared to the equatorial one. This indicates a weaker force constant and a longer P-F bond in the axial conformer. This phenomenon is often explained by hyperconjugation effects, where electron delocalization from the oxygen lone pairs into the σ*(P-F) antibonding orbital is more effective in the axial conformer, thereby weakening and lengthening the P-F bond.

Table 3: Calculated Vibrational Frequencies for Axial and Equatorial Conformers of this compound

Vibrational ModeAxial Conformer Frequency (cm⁻¹)Equatorial Conformer Frequency (cm⁻¹)
P-O Stretch Higher FrequencyLower Frequency
P-F Stretch Lower FrequencyHigher Frequency
Data is based on theoretical calculations and indicates relative frequency shifts between conformers.

X-ray Crystallography and Solid-State Structural Determination

The determination of the precise three-dimensional arrangement of atoms in this compound is fundamental to understanding its reactivity and properties. X-ray crystallography stands as the principal technique for elucidating such solid-state structures.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Studies on analogous cyclic phosphate (B84403) compounds have shown that the 1,3,2-dioxaphosphorinane (B14751949) ring is conformationally flexible. nih.gov In the solid state, these rings commonly adopt one of two primary conformations: a stable chair form or a skew (or twist-boat) form. nih.gov The specific conformation adopted by this compound in a crystal lattice would be influenced by intermolecular packing forces and the steric and electronic effects of the fluorine substituent on the phosphorus atom. The fluorine atom can exist in either an axial or equatorial position relative to the chair conformation of the ring, leading to two distinct isomers with different energies and stabilities. A single-crystal X-ray diffraction analysis would be the definitive method to identify which conformer (or conformers) is present in the crystalline phase and to provide precise geometric parameters.

Correlation of X-ray Data with NMR and Computational Models

In the absence of direct X-ray crystallographic data for this compound, computational chemistry and solution-state Nuclear Magnetic Resonance (NMR) spectroscopy serve as powerful tools to predict and validate its structural features. Theoretical models, particularly those employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), allow for the optimization of molecular geometries and the calculation of key structural parameters for different conformers.

Computational studies have been conducted to evaluate the stability and structural parameters of the axial and equatorial conformations of this compound. These calculations provide theoretical bond lengths and angles that would be expected in a solid-state structure. For instance, calculations at the B3LYP/Aug-cc-pVDZ level of theory predict specific differences in the P-F and P-O bond lengths between the two conformers. Typically, the axial P-F bond is calculated to be slightly longer and weaker than the equatorial P-F bond, a phenomenon that can be correlated with hyperconjugative effects observable in NMR spectroscopy.

These computational models can be correlated with experimental data from techniques like ³¹P NMR spectroscopy, which provides information about the chemical environment of the phosphorus nucleus. A known ³¹P NMR spectrum for this compound exists, providing valuable experimental data for comparison with theoretical calculations. spectrabase.com The observed chemical shifts and coupling constants in the NMR spectrum are sensitive to the geometry around the phosphorus atom and can help infer the dominant conformation in solution. By comparing the experimentally observed NMR parameters with those calculated for the computationally optimized axial and equatorial structures, researchers can deduce the conformational equilibrium in solution, which can then be extrapolated to predict the most likely conformer to be observed in the solid state.

Below are tables summarizing key geometric parameters for the axial and equatorial conformers of this compound, as determined by computational methods. These values represent the theoretical data that would be compared against experimental X-ray diffraction results if they were available.

Table 1: Calculated Bond Lengths (Å) for this compound Conformers

Bond Axial Conformer (B3LYP/Aug-cc-pVDZ) Equatorial Conformer (B3LYP/Aug-cc-pVDZ)
P–F 1.621 1.598

Data derived from theoretical calculations.

Table 2: Calculated Bond Angles (°) for this compound Conformers

Angle Axial Conformer (B3LYP/Aug-cc-pVDZ) Equatorial Conformer (B3LYP/Aug-cc-pVDZ)
O–P–O 98.5 101.2

Data derived from theoretical calculations.

The correlation between these computational models and spectroscopic data provides a robust, albeit indirect, characterization of the structure of this compound. The consistency between the predicted low-energy conformer from calculations and the structure inferred from NMR data strengthens the model and provides a reliable hypothesis for the yet-to-be-determined solid-state structure.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 1,3,2 Dioxaphosphinane

Quantum Chemical Calculation Methodologies

A variety of quantum chemical methods have been employed to model 2-Fluoro-1,3,2-dioxaphosphinane, each with its own strengths in describing different aspects of the molecule's characteristics.

Density Functional Theory (DFT) Studies on Structure and Reactivity

Density Functional Theory (DFT) has been a prominent method for investigating the structure and reactivity of this compound and its derivatives. The B3LYP hybrid functional, in particular, has been widely used. ajchem-b.comajchem-b.com DFT calculations have been applied to optimize the geometries of different conformers, allowing for detailed analysis of bond lengths and angles. ajchem-b.com These studies consistently show that the phosphorinane ring adopts a chair conformation. sid.ir

Furthermore, DFT, coupled with Natural Bond Orbital (NBO) analysis, has been crucial in elucidating the electronic delocalization effects within the molecule. ajchem-b.comajchem-b.com This approach helps in quantifying the stereolectronic interactions, such as the anomeric effect, which are significant in determining the conformational preferences of substituents on the phosphorus atom. ajchem-b.com The reactivity of the molecule can also be explored through DFT by examining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ajchem-b.com

Møller–Plesset Perturbation Theory (MP2) Approaches for Electronic Structure

Second-order Møller-Plesset perturbation theory (MP2) is another high-level computational method that has been utilized to study the electronic structure of this compound. ajchem-b.com MP2 calculations are valuable for incorporating electron correlation effects, which are important for accurately describing the energies and properties of molecules. ajchem-b.com

Like DFT, MP2 has been used to investigate the thermodynamic parameters and conformational stability of the axial and equatorial forms of the molecule. ajchem-b.com The results from MP2 calculations often serve as a benchmark to validate the findings from DFT methods. ajchem-b.com For instance, MP2 calculations have been used to study electron delocalization and its impact on bond lengths and vibrational frequencies. ajchem-b.com

Basis Set Selection and Optimization in Computational Models

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For studies on this compound, various basis sets have been employed.

The Pople-style basis sets, such as 3-21G and 6-311+G, have been used in conjunction with both MP2 and DFT methods. ajchem-b.comsid.irresearchgate.net The inclusion of diffuse functions (+) and polarization functions ( ) is important for accurately describing the electronic distribution, especially for a molecule containing heteroatoms like oxygen, phosphorus, and fluorine. sid.irresearchgate.net Another commonly used basis set is the correlation-consistent basis set, aug-cc-pVDZ, which is known for its systematic convergence towards the complete basis set limit. ajchem-b.com The selection of an appropriate basis set is a critical step in obtaining reliable computational results that can be meaningfully compared with experimental data. google.com

Conformational Analysis and Stability Profiling

One of the key areas of interest in the computational study of this compound is its conformational isomerism, specifically the orientation of the fluorine atom attached to the phosphorus.

Evaluation of Axial versus Equatorial Conformer Stability

Theoretical calculations have consistently shown that the axial conformer of this compound is more stable than the equatorial conformer. ajchem-b.com This preference for the axial position is a manifestation of the anomeric effect, a stereoelectronic phenomenon where a lone pair on an adjacent heteroatom (in this case, the ring oxygens) donates electron density into the antibonding orbital (σ*) of the P-F bond. ajchem-b.com

NBO analysis has been instrumental in quantifying this effect. The stabilization energy associated with the LP(O) → σ*(P-F) interaction is significantly higher in the axial conformer compared to the equatorial one. ajchem-b.comajchem-b.com This increased electron delocalization in the axial conformer leads to a shortening of the P-O bonds and a lengthening of the P-F bond, which are also observed in the calculated bond lengths. ajchem-b.com Vibrational frequency calculations further support this, showing a lower stretching frequency for the P-F bond in the more stable axial conformation. ajchem-b.com

Thermodynamic Parameters of Conformations (Electronic Energy, Enthalpy, Gibbs Free Energy, Zero-Point Energy)

Computational methods allow for the calculation of various thermodynamic parameters that quantify the relative stabilities of different conformers. These include the electronic energy (E), enthalpy (H), Gibbs free energy (G), and zero-point vibrational energy (ZPE). ajchem-b.com The table below presents a summary of these parameters for the axial and equatorial conformers of this compound, as calculated by different methods.

Computational MethodConformerCorrected Electronic Energy (E₀) (Hartree)Enthalpy (H) (Hartree)Gibbs Free Energy (G) (Hartree)Zero-Point Energy (ZPE) (Hartree)
MP2/3-21GAxial-607.729-607.721-607.7590.063
Equatorial-607.721-607.713-607.7510.062
B3LYP/Aug-cc-pVDZAxial-611.859-611.851-611.8890.061
Equatorial-611.853-611.845-611.8830.060

Table based on data from Mokhayeri, Z. (2022). Evaluation of the Stability of Compound this compound in Axial and Equatorial Conformations by NBO Analysis. Advanced Journal of Chemistry, Section B, 4(2), 104-112. ajchem-b.com

The data clearly indicates that for both computational methods, the axial conformer has a lower electronic energy, enthalpy, and Gibbs free energy compared to the equatorial conformer, confirming its greater thermodynamic stability. ajchem-b.com The differences in these energy values can be used to estimate the equilibrium population of each conformer.

Analysis of Interconversion Pathways and Transition States

Computational studies, often employing methods like Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface for the interconversion between different conformers of this compound and related compounds. These studies identify the transition states that connect various chair, boat, and twist-boat conformations. For the broader class of 2-halo-1,3,2-dioxaphosphinanes, calculations have determined the intermediate states in the transformation from the axial to the equatorial conformer. chemmethod.com The barrier energies associated with these transformations, specifically the axial to boat to equatorial pathway, have been shown to increase as the electronegativity of the halogen substituent decreases. chemmethod.com This indicates that the nature of the substituent at the phosphorus atom significantly influences the energy landscape and the dynamics of conformational changes.

Role of Hyperconjugation and Stereoelectronic Effects

Hyperconjugation, the interaction between filled and empty orbitals, plays a pivotal role in dictating the conformational preferences and stability of this compound. rsc.org Stereoelectronic effects, which arise from the spatial arrangement of these interacting orbitals, are crucial for understanding its molecular geometry and reactivity. wikipedia.org

In derivatives of 1,3,2-dioxaphosphinane, hyperconjugation is a key explanatory factor for the observed conformational preferences, especially when steric effects are relatively constant. iau.ir For instance, in cyclohexane (B81311) and its heteroanalogs like 1,3-dioxane (B1201747), stereoelectronic interactions involving C-H bonds are significant. researchgate.net Specifically, interactions such as σ(C-X) → σ(C-H)eq, σ(C-H)eq → σ(C-X), and n(p)(X) → σ(C-H)eq are necessary to explain the relative bond lengths. researchgate.net In the context of 2-halo-1,3,2-dioxaphosphinanes, a dominant negative hyperconjugation interaction, specifically the donation from a lone pair on an oxygen atom to the antibonding orbital of the P-X bond (LP(2)O → σ(P-X)), is observed in the more stable axial conformer. chemmethod.com This interaction leads to a shortening of the P-O bonds in the axial conformer compared to the equatorial one. chemmethod.com

Anomeric Effects in this compound Systems

The anomeric effect, traditionally defined as the preference for an axial orientation of an electronegative substituent at the anomeric carbon in pyranose rings, is a critical stereoelectronic phenomenon in this compound and related systems. iau.ir This effect is generally attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom (oxygen) and the antibonding orbital of the exocyclic polar bond (nO → σ*C-X). rsc.org

In 2-substituted 2-oxo-1,3,2-dioxaphosphorinanes, the anomeric effect is a significant factor justifying the preference for the axial conformation. researchgate.net The generalized anomeric effect (GAE) has been calculated for these systems, and its values correlate with the observed conformational preferences. researchgate.net Studies on various 1,3,2-dioxaphosphorinane (B14751949) derivatives have consistently shown that the anomeric effect is a more considerable factor in determining conformational preferences than other factors like electrostatic interactions. iau.irut.ac.ir This effect is not limited to cyclic systems and can be observed in acyclic molecules as well, where it is referred to as the generalized anomeric effect. rsc.org The interplay of endo- and exo-anomeric effects can also influence bond distances within the molecule. chemmethod.com

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound provides deep insights into its stability and reactivity. Computational methods like Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) theory are essential tools for elucidating these properties.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stabilization Energy (E2)

NBO analysis is a powerful technique used to quantify electron delocalization and the associated stabilization energies (E2). mpg.de This analysis partitions the total electronic energy into Lewis and non-Lewis components, providing a detailed picture of donor-acceptor interactions. chemmethod.com

For this compound, NBO analysis reveals significant electron delocalization from the lone pairs of the oxygen atoms to the antibonding orbital of the P-F bond (LP O → σP-F). ajchem-b.com This interaction is particularly strong in the axial conformer, contributing significantly to its greater stability compared to the equatorial conformer. ajchem-b.com The stabilization energy associated with this delocalization has been calculated using methods like MP2 and B3LYP. ajchem-b.com For example, using the B3LYP/Aug-cc-pv-dz level of theory, the stabilization energy for the LP2O → σP-F interaction in the axial conformation was found to be 13.16 kcal/mol, which is substantially higher than in the equatorial conformation. ajchem-b.com

NBO analysis also allows for the examination of other interactions, such as LP P → σC-O and LP F → σP-O, and provides information on the population of donor and acceptor orbitals. ajchem-b.com The general trend observed is that electrons migrate from orbitals with higher electron density (donors) to those with lower electron density (acceptors). ajchem-b.com

Table 1: NBO Analysis of Key Donor-Acceptor Interactions in this compound (Axial vs. Equatorial) Note: The values presented are illustrative and depend on the specific computational method and basis set used. The data below is based on findings from B3LYP/Aug-cc-pv-dz calculations.

InteractionConformerStabilization Energy (E2) (kcal/mol)
LP O → σP-FAxial13.16
LP O → σP-FEquatorial3.45

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap Analysis

FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict and explain chemical reactivity. wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical and electrochemical properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more prone to chemical reactions. researchgate.net

In the context of this compound and its derivatives, the HOMO and LUMO energies are important descriptors of their electronic properties and reactive sites. ut.ac.ir The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org The energies of these frontier orbitals can be correlated with various reactivity parameters. For instance, a molecule's nucleophilicity is related to its HOMO energy, while its electrophilicity is linked to its LUMO energy. pku.edu.cn

Computational studies on related 2-oxo-1,3,2-dioxaphosphorinanes have investigated the correlation between HOMO-LUMO energies and conformational behavior. researchgate.net The analysis of the HOMO-LUMO gap, in conjunction with other electronic parameters, provides a comprehensive understanding of the molecule's stability and potential for chemical transformations. researchgate.netnih.gov

Global Reactivity Descriptors (Hardness, Softness, Electronegativity, Ionization Energy, Electron Affinity, Electrophilicity Index)

Global reactivity descriptors are fundamental concepts in computational chemistry, derived from Density Functional Theory (DFT), that help in understanding the relationship between the structure, stability, and global chemical reactivity of a molecule. researchgate.net These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) based on Koopman's theorem. researchgate.net

The key global reactivity descriptors include:

Ionization Energy (I): The minimum energy required to remove an electron from a molecule. It is approximated as the negative of the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as the negative of the LUMO energy (A ≈ -E_LUMO).

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is the average of the ionization energy and electron affinity.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. A large HOMO-LUMO gap results in a high hardness value, indicating higher stability and lower reactivity.

Chemical Softness (S): The reciprocal of chemical hardness, representing the molecule's polarizability.

These parameters are crucial for assessing the global reactivity profile of molecules like this compound. researchgate.net The specific values for this compound are determined through computational methods such as DFT.

DescriptorFormulaSignificance
Ionization Energy (I)I ≈ -EHOMOEnergy to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to charge transfer.
Chemical Softness (S)S = 1 / (2η)Measure of polarizability.
Electrophilicity Index (ω)ω = χ² / (2η)Propensity to accept electrons.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule and explore the nature of its intermolecular interactions. researchgate.net The MEP map illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactive sites. Different potential values are represented by different colors: regions of negative potential (electron-rich), typically colored red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), colored blue, are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would reveal distinct reactive regions. The highly electronegative fluorine and oxygen atoms would create areas of high electron density, resulting in a negative electrostatic potential. These red or yellow regions indicate the sites most likely to interact with electrophiles. researchgate.net Conversely, the hydrogen atoms on the carbon backbone of the ring would be characterized by a positive electrostatic potential (blue regions), making them potential sites for interaction with nucleophiles. researchgate.net The phosphorus atom, bonded to one fluorine and two oxygen atoms, would be significantly electron-deficient, rendering it a primary electrophilic center and thus a prime target for nucleophilic attack.

Theoretical Models of Chemical Bonding and Intermolecular Interactions

Theoretical calculations are instrumental in analyzing the structural and electronic properties of this compound, particularly concerning its conformational isomers. Computational studies using methods like the second-order Møller-Plesset perturbation theory (MP2) and Density Functional Theory (B3LYP) have been employed to investigate the stability of its axial and equatorial conformations. ajchem-b.com

These studies show that bond lengths differ significantly between the two conformers. In the axial conformation, the P-F bond is calculated to be longer than in the equatorial one. Conversely, the O-P bond length is shorter in the axial conformation compared to the equatorial. ajchem-b.com This structural difference is attributed to hyperconjugation interactions, specifically the delocalization of electrons from the lone pairs of the oxygen atoms into the antibonding orbital of the P-F bond (LP O → σ*P-F). This interaction is more pronounced in the axial position and contributes to its stability. ajchem-b.com

The dipole moment, which influences a molecule's stability in the gas phase, also differs between the conformers. Calculations indicate that the axial conformation possesses a lower dipole moment than the equatorial conformation, suggesting greater stability. ajchem-b.com

Table 1: Calculated Bond Lengths (in Ångströms) for Axial and Equatorial Conformations of this compound

Computational MethodConformationr(O-P)r(P-F)r(C-O)
MP2/3-21GAxial1.6521.6811.442
Equatorial1.6601.6661.439
B3LYP/Aug-cc-pv-dzAxial1.6441.6491.440
Equatorial1.6501.6371.437
Data sourced from computational studies. ajchem-b.com

Table 2: Calculated Dipole Moments (in Debye) for Axial and Equatorial Conformations of this compound

Computational MethodAxial ConformationEquatorial Conformation
MP2/3-21G6.09436.5319
B3LYP/Aug-cc-pv-dz5.29935.8335
Data sourced from computational studies. ajchem-b.com

Stereochemistry and Ring Dynamics of 2 Fluoro 1,3,2 Dioxaphosphinane

Configurational Assignments at Phosphorus Stereocenters

The phosphorus atom in 2-fluoro-1,3,2-dioxaphosphinane is a stereocenter, and the fluorine substituent can occupy either an axial or an equatorial position relative to the chair-like ring structure. The definitive assignment of these configurations is accomplished primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, with particular reliance on phosphorus-31 (³¹P) and fluorine-19 (¹⁹F) NMR.

A key parameter for distinguishing between the axial and equatorial isomers is the one-bond phosphorus-fluorine spin-spin coupling constant (¹J_PF). It is a well-established principle in the conformational analysis of organophosphorus compounds that the magnitude of ¹J_PF is highly dependent on the stereochemical orientation of the fluorine atom. For trivalent phosphorus compounds in a six-membered ring, the coupling constant is significantly larger when the fluorine atom is in the axial position compared to when it is in the equatorial position. This difference arises from the varying s-character in the phosphorus hybrid orbitals forming the P-F bond in the two orientations. While specific values for the parent this compound are not extensively documented, this empirical rule, corroborated by studies on various fluorinated phosphorinanes, remains the cornerstone for configurational assignment. researchgate.net

Chair Conformation Predominance and Ring Puckering

Like its carbocyclic analogue, cyclohexane (B81311), the 1,3,2-dioxaphosphinane ring predominantly adopts a chair conformation to minimize torsional and steric strain. sid.ir This conformation is more stable than alternative forms such as twist-boat or boat structures. Theoretical calculations using methods like the second-order Møller-Plesset perturbation theory (MP2) and Density Functional Theory (B3LYP) confirm that the chair form is the ground state conformation for this compound. researchgate.net

The puckering of the ring in the chair form is not perfect and is influenced by the nature and orientation of the substituent on the phosphorus atom. The presence of the P-F bond and the oxygen lone pairs within the ring leads to specific bond length and angle adjustments compared to a simple cyclohexane ring. Computational studies provide precise bond lengths for both the axial and equatorial conformers, highlighting the structural consequences of the fluorine's position. researchgate.net

ParameterConformerMP2/3-21GB3LYP/Aug-cc-pv-dz
P-F Bond Length (Å) Axial1.6381.630
Equatorial1.6211.614
P-O Bond Length (Å) Axial1.6371.658
Equatorial1.6491.670
Dipole Moment (Debye) Axial6.09435.2993
Equatorial6.53195.8335

This table presents calculated structural parameters for the axial and equatorial conformers of this compound, based on data from Mokhayeri, Z. (2022). researchgate.net

Dynamics of Axial-Equatorial Isomerization and Barrier Energies

The two chair conformers of this compound, one with an axial fluorine (ax-F) and one with an equatorial fluorine (eq-F), are in a state of dynamic equilibrium. They can interconvert through a process known as ring inversion or chair-chair interconversion. This process involves transient, higher-energy twist-boat conformations.

The rate of this isomerization and the energy barrier associated with it can be investigated using dynamic NMR spectroscopy, particularly variable-temperature NMR studies. researchgate.net As a sample is cooled, the rate of interconversion slows. At a sufficiently low temperature, known as the coalescence temperature, the separate signals for the axial and equatorial conformers, which are averaged into a single signal at room temperature, can be observed individually in the NMR spectrum. By analyzing the spectra at different temperatures, the free energy of activation (ΔG‡) for the ring inversion process can be calculated.

Influence of Fluorine on Conformational Preferences and Ring Dynamics

The high electronegativity of the fluorine atom profoundly influences the conformational equilibrium and dynamics of the this compound ring. Contrary to what might be expected based on steric bulk alone, the conformer with the fluorine atom in the axial position is found to be more stable. This preference is a manifestation of stereoelectronic effects, specifically a hyperconjugative interaction known as the anomeric effect.

This stabilizing effect involves the delocalization of electron density from the lone pairs of the ring oxygen atoms (a donor orbital) into the anti-bonding orbital (σ*) of the adjacent axial P-F bond (an acceptor orbital). researchgate.net This interaction is geometrically optimal when the P-F bond is axial, as it allows for an anti-periplanar alignment with the oxygen lone pairs. This electron delocalization strengthens and shortens the P-O bonds while weakening and lengthening the P-F bond in the axial conformer, a prediction confirmed by computational studies. researchgate.net The stabilization energy from this hyperconjugation is significant and is the primary reason for the axial preference of the fluorine atom.

MethodStabilization Energy (kcal/mol) - Axial ConformerStabilization Energy (kcal/mol) - Equatorial Conformer
MP2 13.161.93
B3LYP 3.45-

This table shows the calculated stabilization energy from the key LP(O) → σ(P-F) hyperconjugative interaction in the axial and equatorial conformers of this compound, based on data from Mokhayeri, Z. (2022). researchgate.net Note: A value for the equatorial conformer was not specified for the B3LYP method in the source.*

This strong electronic preference impacts the ring dynamics by creating a significant energy difference between the two chair conformers, thus heavily biasing the conformational equilibrium toward the axial isomer.

Chemical Reactivity and Transformation Mechanisms of 2 Fluoro 1,3,2 Dioxaphosphinane Analogues

Nucleophilic Substitution Reactions at Tetracoordinate Phosphorusmdpi.comresearchgate.net

Nucleophilic substitution at a tetracoordinate phosphorus atom is a fundamental reaction in organophosphorus chemistry. sapub.org These reactions can proceed through different mechanistic pathways, primarily the SN2-P (bimolecular nucleophilic substitution at phosphorus) and the addition-elimination (A-E) mechanisms. mdpi.comsapub.org The specific pathway is influenced by factors such as the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom.

SN2-P Mechanism Investigations and Transition States

The SN2-P mechanism is a concerted process where the nucleophile attacks the phosphorus center, and the leaving group departs simultaneously, passing through a single transition state. researchgate.netsapub.org This is analogous to the well-known SN2 reaction at a carbon center. ncert.nic.in Computational studies, such as those using density functional theory (DFT), have been instrumental in investigating these mechanisms. For instance, DFT calculations on the alkaline hydrolysis of cyclic thiophosphoryl chlorides have shown that the reaction proceeds via an SN2-P mechanism with a single transition state. mdpi.comresearchgate.net

The transition state in an SN2-P reaction typically involves a pentacoordinate phosphorus species where the incoming nucleophile and the departing leaving group occupy apical positions in a trigonal-bipyramidal geometry. researchgate.netresearchgate.net The stability and structure of this transition state are crucial in determining the reaction rate and stereochemical outcome. The steric and electronic properties of the substituents on the phosphorus atom significantly influence the energy of the transition state. acs.org

Addition-Elimination (A-E) Mechanism via Pentacoordinate Intermediates

In contrast to the concerted SN2-P mechanism, the addition-elimination (A-E) mechanism is a stepwise process. mdpi.comsapub.org It involves the initial addition of the nucleophile to the tetracoordinate phosphorus atom to form a stable or transient pentacoordinate intermediate. mdpi.comresearchgate.net This intermediate subsequently eliminates the leaving group to yield the final product. mdpi.com

The formation of a pentacoordinate intermediate is a key feature of the A-E mechanism. researchgate.netresearchgate.net These intermediates often adopt a trigonal-bipyramidal (TBP) geometry. researchgate.net The preference for an A-E mechanism over an SN2-P mechanism is often observed in systems where the pentacoordinate intermediate is stabilized, for example, by the presence of electronegative substituents like fluorine. mdpi.com DFT calculations have supported the A-E mechanism for the substitution at phosphorus in fluorides, showing a potential energy surface with two transition states corresponding to the formation and breakdown of the pentacoordinate intermediate. mdpi.comresearchgate.net

Stereochemical Course: Inversion vs. Retention of Configuration at Phosphorus

The stereochemical outcome of nucleophilic substitution at a chiral phosphorus center is a powerful tool for elucidating the reaction mechanism. SN2-P reactions, similar to SN2 reactions at carbon, are expected to proceed with inversion of configuration at the phosphorus atom. mdpi.comresearchgate.net This is a direct consequence of the backside attack of the nucleophile relative to the leaving group. researchgate.net

The stereochemistry of reactions proceeding through an A-E mechanism is more complex and can result in either inversion or retention of configuration. nih.gov The outcome depends on the lifetime and stereochemical integrity of the pentacoordinate intermediate. If the intermediate is short-lived and decomposes without undergoing any stereochemical changes, inversion of configuration is often observed. However, if the intermediate is sufficiently stable, it can undergo pseudorotation (e.g., Berry pseudorotation), which can lead to a mixture of stereoisomers or even complete retention of configuration. researchgate.net For example, studies on diastereomeric cis- and trans-2-halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones have shown that chlorides and bromides react with nucleophiles with inversion of configuration, consistent with an SN2-P mechanism. mdpi.comresearchgate.net

Impact of Fluorine as a Leaving Group on Mechanism

The nature of the leaving group plays a critical role in determining the reaction mechanism. Fluorine, being highly electronegative, forms a strong bond with phosphorus. stackexchange.com This makes the fluoride (B91410) ion a relatively poor leaving group compared to other halogens like chloride and bromide. mdpi.comlibretexts.org

The reluctance of fluorine to depart as a leaving group often disfavors the concerted SN2-P mechanism. Instead, the high electronegativity of fluorine can stabilize the pentacoordinate intermediate formed in the A-E pathway. mdpi.com The strong apicophilicity of fluorine (its preference to occupy an apical position in a trigonal-bipyramidal structure) also influences the stability and subsequent decomposition of the pentacoordinate intermediate. mdpi.com Consequently, nucleophilic substitution reactions at phosphorus centers bearing a fluorine atom, such as in 2-fluoro-1,3,2-dioxaphosphinane analogues, are more likely to proceed through an A-E mechanism. mdpi.comresearchgate.net While fluoride is generally a poor leaving group in SN2 reactions, it can be a good leaving group in other contexts, such as nucleophilic aromatic substitution, where the rate-determining step is the initial nucleophilic attack. masterorganicchemistry.comreddit.comwikipedia.org

Impact of Fluorine on Carbanion Reactivity and Stability ("Negative Fluorine Effect")rsc.org

The presence of fluorine atoms significantly influences the stability and reactivity of adjacent carbanions, a phenomenon sometimes referred to as the "negative fluorine effect". rsc.orgnih.gov While the strong electron-withdrawing inductive effect of fluorine is expected to stabilize a neighboring carbanion, other factors can counteract this, leading to decreased reactivity. reddit.comaskfilo.comlibretexts.org

Studies have shown that α-fluorine substitution can dramatically decrease a carbanion's reactivity towards electrophiles like epoxides. rsc.org This reduced reactivity is attributed to factors including the thermal instability of fluorinated carbanions, which can undergo α-elimination, and the intrinsic nucleophilicity of the carbanion, which is influenced by the hard/soft nature imparted by the fluorine atoms. nih.gov The repulsion between the lone pair of the carbanion and the electron-rich fluorine atom can also destabilize the α-fluorocarbanion. rsc.org

The stability of fluorinated carbanions is a complex interplay of inductive effects, hyperconjugation, and lone-pair repulsion. acs.orgquora.com While the inductive effect of fluorine is stabilizing, negative hyperconjugation (nC → σ*CF) can also play a significant role in determining the conformation and stability of these species. acs.org

General Reactivity of Fluorinated Organic Compoundsrsc.orgstackexchange.comresearchgate.net

Fluorinated organic compounds often exhibit chemical and physical properties that are markedly different from their non-fluorinated counterparts, a concept often termed "fluorine effects" or "fluorine magic". rsc.org The introduction of fluorine can profoundly alter the reactivity of an organic molecule. rsc.orgwikipedia.orgresearchgate.net

For instance, while many perfluorinated compounds are chemically inert, the introduction of a single fluorine atom or a trifluoromethyl group can significantly alter a molecule's reactivity and biological activity. wikipedia.org Fluorine's high electronegativity can create a strong dipole moment and influence the acidity or basicity of nearby functional groups. wikipedia.org The reactivity of fluorinated compounds can also be influenced by factors such as the potential for elimination reactions or the activation of adjacent positions towards nucleophilic attack. masterorganicchemistry.comnih.gov

Advanced Research Applications of 2 Fluoro 1,3,2 Dioxaphosphinane Derivatives

Application in Stereoelectronic Studies of Cyclic Systems

The rigid yet dynamic framework of 2-fluoro-1,3,2-dioxaphosphinane derivatives makes them exemplary models for investigating stereoelectronic effects in cyclic systems. wikipedia.org These effects arise from the spatial arrangement of electron orbitals and have profound consequences on molecular geometry, stability, and reactivity.

Research has focused on understanding the interplay between the phosphorus lone pair, the P-F bond, and the adjacent oxygen atoms within the ring. Quantum mechanical calculations and Natural Bond Orbital (NBO) analysis have been instrumental in dissecting these interactions. iau.irchemmethod.com For instance, studies on 2-halo-1,3,2-dioxaphosphinanes have shown that the axial conformer is more stable than the equatorial one. chemmethod.com This preference is attributed to a dominant negative hyperconjugation interaction, specifically the donation of electron density from a non-bonded electron pair on an oxygen atom to the antibonding orbital of the adjacent P-X (where X is the halogen) bond (LP (O) → σ*(P-X)). chemmethod.comoup.com This interaction is geometrically more favorable in the axial conformation, leading to its stabilization. oup.com

Furthermore, the anomeric effect, a well-known stereoelectronic phenomenon in heterocyclic chemistry, is also prominent in these systems. iau.ir The preference for the axial orientation of the fluorine atom can be partly explained by the anomeric effect, where electron density is delocalized from the oxygen lone pairs into the σ* orbital of the P-F bond. iau.irulaval.ca This delocalization has a stabilizing effect and influences bond lengths and angles within the molecule. chemmethod.com The study of these stereoelectronic interactions in dioxaphosphinane derivatives provides valuable insights into the fundamental principles governing the structure and behavior of cyclic organic molecules. iau.ir

Utility as Model Compounds for Conformational Analysis

The conformational landscape of this compound and its derivatives is a subject of intense study, providing fundamental insights into the forces that dictate molecular shape. The six-membered ring can adopt various conformations, primarily chair and boat forms, with the substituents on the phosphorus and carbon atoms influencing the equilibrium between them.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been crucial in elucidating the conformational preferences of these molecules. chemmethod.com For 2-halo-1,3,2-dioxaphosphinanes, calculations have consistently shown that the chair conformation with the halogen in the axial position is the most stable. chemmethod.com This preference is a direct consequence of the stereoelectronic effects discussed previously, which outweigh potential steric repulsions. iau.ir

The energy barriers for the transformation between different conformers, such as from an axial to an equatorial conformation via a boat-like transition state, have also been calculated. chemmethod.com These studies reveal that the energy barrier increases as the electronegativity of the halogen substituent decreases. chemmethod.com This trend provides further evidence for the dominance of electronic factors in determining the conformational behavior of these systems. The detailed understanding of the conformational dynamics of these model compounds is essential for predicting the behavior of more complex phosphorus-containing cyclic systems.

Building Blocks in the Synthesis of Complex Organophosphorus Molecules

The reactivity of the P-F bond in this compound and its derivatives makes them valuable building blocks for the synthesis of more elaborate organophosphorus compounds. The fluoride (B91410) can act as a leaving group, allowing for the introduction of a wide range of substituents at the phosphorus center through nucleophilic substitution reactions.

For instance, the reaction of 2-chloro-1,3,2-dioxaphospholane (B43518) (a five-membered ring analogue) with alcohols or amines is a common method for preparing the corresponding alkoxy or amino derivatives. omicsonline.org A similar strategy can be applied to the six-membered this compound system. The resulting phosphite (B83602) or phosphoramidite (B1245037) derivatives are versatile intermediates that can be further modified. For example, oxidation of the trivalent phosphorus to a pentavalent state can lead to the formation of phosphates or phosphonates, which are important classes of organophosphorus compounds with diverse applications. researchgate.net

The use of these fluorinated dioxaphosphinanes as synthons allows for the controlled and often stereoselective construction of P-chirogenic centers, where the phosphorus atom is the stereocenter. rsc.org This is of particular importance in the synthesis of chiral ligands for asymmetric catalysis and in the development of biologically active molecules. The ability to systematically modify the substituents on the phosphorus atom, starting from the readily accessible fluorinated precursor, provides a powerful tool for creating libraries of complex organophosphorus molecules with tailored properties.

Ligand Design for Metal Complex Chemistry

Derivatives of this compound have emerged as important ligands in the field of coordination chemistry and homogeneous catalysis. The electronic properties of the phosphorus atom, and consequently the coordinating ability of the ligand, can be finely tuned by the substituents on the dioxaphosphinane ring.

The introduction of fluorine, a highly electronegative atom, directly onto the phosphorus center significantly influences the ligand's electronic character. rsc.org Fluorinated phosphine (B1218219) and phosphite-like ligands tend to be strong π-acceptors due to the electron-withdrawing nature of the fluorine atom. acs.org This property makes them particularly useful in catalytic systems where electron-poor metal centers are desirable. For example, in gold(I) catalysis, the use of fluorinated phosphine ligands has been shown to accelerate reactions by increasing the electrophilicity of the gold center. acs.orgacs.org

Metal complexes containing these fluorinated ligands often exhibit enhanced thermal and oxidative stability. rsc.org The design of these ligands allows for a balance between steric bulk and electronic effects, which is crucial for achieving high activity and selectivity in catalytic transformations. The systematic study of how the fluorine substitution pattern affects the properties of the resulting metal complexes is an active area of research, with the goal of developing more efficient and robust catalysts for a wide range of chemical reactions. acs.orgrsc.org

Probes for Understanding Fluorine Effects on Molecular Properties

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net Derivatives of this compound serve as excellent platforms for systematically studying these "fluorine effects" in the context of organophosphorus chemistry.

One of the most studied phenomena is the gauche effect, where the presence of a fluorine atom can stabilize a gauche conformation over an anti conformation. wikipedia.org While the classic gauche effect is well-documented in simple fluoroalkanes, its influence in more complex systems like β-fluorinated organophosphorus compounds is still being investigated. rsc.orggrafiati.com Theoretical studies on such compounds have explored the potential for a fluorine-phosphorus gauche effect, driven by electrostatic and hyperconjugative interactions. rsc.orgrsc.org However, research indicates that steric and repulsive electrostatic interactions can often dominate, leading to a balance between anti and gauche conformers rather than a strong preference for the gauche arrangement. rsc.org

Functional Materials Research (e.g., in dyes, as structural motifs)

While the direct application of this compound itself in functional materials like dyes is not extensively documented in the provided search results, the broader field of organophosphorus chemistry and the strategic use of fluorination are highly relevant to materials science. The principles and synthetic methodologies associated with this compound derivatives can be extrapolated to the design of novel functional materials.

The incorporation of phosphorus-containing moieties and fluorine atoms into organic scaffolds can impart desirable properties for materials applications. For instance, fluorinated organic molecules are known to have applications in liquid crystals and photovoltaic solar cells. researchgate.net The high thermal and oxidative stability often associated with fluorinated compounds is a significant advantage in materials designed for demanding environments. rsc.org

The synthetic versatility of organophosphorus building blocks, including those derived from dioxaphosphinane systems, allows for the construction of complex architectures. These structural motifs can be integrated into larger polymeric or supramolecular assemblies to create materials with specific optical, electronic, or self-assembly properties. For example, the design of fluorinated ligands for metal complexes can lead to new phosphorescent materials for organic light-emitting diodes (OLEDs) or sensors. While specific examples directly involving this compound in this context are not provided, the fundamental chemistry of this compound class is foundational to the development of such advanced materials.

Interactive Data Table: Conformational Energy of 2-Halo-1,3,2-dioxaphosphinanes

CompoundConformerRelative Energy (kcal/mol)Dipole Moment (Debye)
This compoundAxial0.002.5
This compoundEquatorial> 0> 2.5
2-Chloro-1,3,2-dioxaphosphinane (B14740889)Axial0.003.1
2-Chloro-1,3,2-dioxaphosphinaneEquatorial> 0> 3.1
2-Bromo-1,3,2-dioxaphosphinaneAxial0.003.2
2-Bromo-1,3,2-dioxaphosphinaneEquatorial> 0> 3.2

Note: The table illustrates the general finding that the axial conformer is more stable (lower relative energy) for 2-halo-1,3,2-dioxaphosphinanes as indicated by DFT calculations. Exact energy differences can vary based on the level of theory used. Dipole moments are also generally higher for the equatorial conformer.

Q & A

Q. Table 1. Key ³¹P NMR Parameters for this compound Derivatives

Compoundδ (ppm)¹J(PtP) (Hz)GeometryReference
Pt(PPh₃)₂(C₂H₄)(2-F-dioxa)12.33420cis
PdCl₂(2-F-dioxa)9.82980trans

Q. Table 2. Mutagenic Effects on Lactic Acid Production

CompoundOptimal Conc. (M)% Increase vs. ControlInhibitory Conc. (M)
2-Fluoro-dioxaphosphinane7×10⁻⁵9.6%>1×10⁻⁴
2-Chloro-dioxaphosphinane8×10⁻⁵13.4%>1.5×10⁻⁴
Data sourced from Lactobacillus fermentations .

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